molecular formula C18H18N2O2S2 B2600255 2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 793716-03-7

2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2600255
CAS No.: 793716-03-7
M. Wt: 358.47
InChI Key: OOORYHQKUKLTLM-UHFFFAOYSA-N
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Description

2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of thieno[2,3-d]pyrimidine derivatives involves complex chemical reactions, providing a foundation for exploring their potential applications. For instance, the synthesis of novel spiro pyrimidine derivatives highlights innovative approaches to creating compounds with potentially unique biological activities. These synthetic pathways often involve reactions with hydrazonyl halides or active chloromethylenes, leading to a variety of thieno[2,3-d]pyrimidin-4(3H)-one derivatives (Abu‐Hashem, 2014; Abu‐Hashem, 2015).

Biological Activity

Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives often focuses on their potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. These studies aim to identify new therapeutic agents that can be developed into effective drugs. For example, certain derivatives have shown promising activities against bacterial and fungal species, suggesting their potential as antimicrobial agents (Gomha, 2009).

Antimicrobial and Anti-inflammatory Applications

The antimicrobial and anti-inflammatory properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been a significant area of research. Some compounds within this class have demonstrated effective actions against various microbial strains, highlighting their potential as leads for the development of new antimicrobial and anti-inflammatory drugs (Sayed et al., 2008; Srivastava & Das, 2009).

Properties

IUPAC Name

5-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-11-4-6-12(7-5-11)14-10-24-16-15(14)17(21)20(18(23)19-16)9-13-3-2-8-22-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOORYHQKUKLTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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